molecular formula C8H10ClN B12960357 2-(2-Chloroethyl)-3-methylpyridine

2-(2-Chloroethyl)-3-methylpyridine

Cat. No.: B12960357
M. Wt: 155.62 g/mol
InChI Key: YKKRMOXLTNRHJD-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-3-methylpyridine is a pyridine derivative featuring a chloroethyl (-CH2CH2Cl) substituent at the 2-position and a methyl (-CH3) group at the 3-position of the pyridine ring. Pyridine derivatives with chloroethyl groups are frequently explored in medicinal chemistry as intermediates for synthesizing alkylating agents, which are critical in anticancer drug development . The chloroethyl moiety is known for its alkylating activity, enabling covalent binding to DNA or proteins, thereby disrupting cellular replication .

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

2-(2-chloroethyl)-3-methylpyridine

InChI

InChI=1S/C8H10ClN/c1-7-3-2-6-10-8(7)4-5-9/h2-3,6H,4-5H2,1H3

InChI Key

YKKRMOXLTNRHJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-3-methylpyridine typically involves the alkylation of 3-methylpyridine with 2-chloroethyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include heating the reactants in an appropriate solvent, such as dimethylformamide (DMF), to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-3-methylpyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloroethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents, such as DMF or acetonitrile, at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups replacing the chloroethyl group.

    Oxidation: Products include N-oxides and other oxidized derivatives.

    Reduction: Products include ethyl-substituted pyridines and other reduced forms.

Scientific Research Applications

2-(2-Chloroethyl)-3-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with cellular targets, such as enzymes or receptors, to exert its effects. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that affect their function. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Data Tables

Table 2: Reactivity and Stability

Compound Alkylating Activity Carbamoylating Activity Plasma Half-Life
2-(2-Chloroethyl)-3-methylpyridine Moderate (inferred) Low Not reported
CCNU High High 5–60 minutes
Chlorozotocin High Low ~30 minutes

Research Findings

  • Alkylating vs. Carbamoylating Activity: Nitrosoureas like CCNU exhibit dual alkylating and carbamoylating mechanisms, contributing to both efficacy and toxicity.
  • Structural Modifications : Adding hydrophilic groups (e.g., glucose in chlorozotocin) reduces myelotoxicity while retaining antitumor activity, suggesting avenues for optimizing this compound derivatives .
  • Toxicity Mechanisms : Chloroethyl compounds with high lipid solubility (e.g., BCEE) accumulate in fatty tissues, exacerbating toxicity. The pyridine ring in this compound may improve metabolic clearance .

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